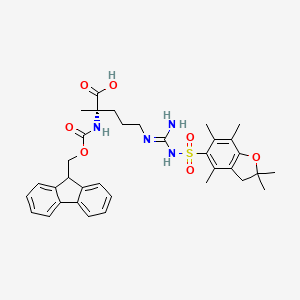

Fmoc-alpha-ME-L-arg(pbf)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

154445-77-9; 2124196-74-1 |

|---|---|

Molecular Formula |

C35H42N4O7S |

Molecular Weight |

662.8 |

IUPAC Name |

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid |

InChI |

InChI=1S/C35H42N4O7S/c1-20-21(2)30(22(3)27-18-34(4,5)46-29(20)27)47(43,44)39-32(36)37-17-11-16-35(6,31(40)41)38-33(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28H,11,16-19H2,1-6H3,(H,38,42)(H,40,41)(H3,36,37,39)/t35-/m0/s1 |

InChI Key |

LGZOZEWWSDOJFL-DHUJRADRSA-N |

SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

solubility |

not available |

Origin of Product |

United States |

I. Foundational Principles of Modified Amino Acids in Peptide Science

The Strategic Integration of Non-Proteinogenic Amino Acids in Peptide Design

Non-proteinogenic amino acids, which are not among the 20 standard genetically coded amino acids, are crucial for modern drug discovery and peptide-based drug development. sigmaaldrich.comnih.gov Their incorporation into peptide sequences allows for the creation of peptidomimetics with enhanced characteristics. sigmaaldrich.com

The introduction of non-proteinogenic amino acids vastly expands the structural and functional possibilities of peptide design. sigmaaldrich.com These unique building blocks, with their diverse side chains and backbone configurations, enable the construction of novel peptide architectures and combinatorial libraries. sigmaaldrich.com This structural diversification is a key strategy for developing drug candidates with a precise fit for their biological targets. sigmaaldrich.com By moving beyond the confines of the 20 proteinogenic amino acids, researchers can introduce new chemical functionalities and stereochemical arrangements, leading to peptides with unique and often improved biological activities. core.ac.uk

A primary driver for incorporating non-proteinogenic amino acids is the enhancement of a peptide's therapeutic potential. Peptides composed solely of natural amino acids often suffer from poor stability in biological systems. nih.gov The introduction of unnatural amino acids can significantly improve properties such as in vivo stability, potency, oral absorption, and tissue distribution. sigmaaldrich.com These modifications can render peptides more resistant to enzymatic degradation, a critical factor in developing effective peptide-based drugs. nih.gov

Augmenting Structural and Functional Diversity within Peptide Architectures

Elucidating the Role of Alpha-Methylation in Amino Acid and Peptide Chemistry

Alpha-methylation, the substitution of the alpha-hydrogen of an amino acid with a methyl group, is a key modification in peptide chemistry. This seemingly minor alteration has profound effects on the resulting peptide's structure and function.

The addition of a methyl group at the alpha-carbon introduces significant steric hindrance, which restricts the rotational freedom around the peptide backbone. nih.govunimi.it This conformational constraint can favor specific secondary structures, such as helices or turns, and reduce the likelihood of aggregation during synthesis. nih.govsmolecule.com By limiting the accessible conformational space, alpha-methylation helps to create more rigid and structurally defined peptides. nih.govnih.gov This rigidity can be crucial for maintaining a specific bioactive conformation. nih.gov For instance, the α-methyl group in Fmoc-alpha-methyl-L-arginine(Pbf)-OH imparts a rigidity to the peptide backbone that is absent in other derivatives, making it invaluable for studying peptide folding and interaction dynamics. smolecule.com

Imposing Steric Hindrance and Conformational Constraints on the Peptide Backbone

Arginine Residue in Advanced Peptide Research

The arginine residue, with its positively charged guanidinium (B1211019) group, plays a multifaceted and critical role in the function of many peptides. chempep.com Arginine-rich peptides are frequently employed in drug development, particularly for applications like cell-penetrating peptides (CPPs) and antimicrobial peptides. chempep.com The guanidinium group is a key factor in the ability of these peptides to interact with and cross cell membranes. mdpi.comnih.gov Furthermore, arginine is known to modulate protein aggregation, a property that is being explored in the context of diseases like Alzheimer's. nih.gov In peptide synthesis, the reactive guanidinium group requires protection to prevent side reactions, with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group being a widely used and effective choice. chempep.comadvancedchemtech.comrsc.org

Chemical and Physical Properties of Fmoc-alpha-ME-L-arg(pbf)-OH

| Property | Value | Reference |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-C-alpha-methyl-N'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine | iris-biotech.de |

| CAS Number | 2124196-74-1 | iris-biotech.dechemimpex.com |

| Molecular Formula | C35H42N4O7S | chemimpex.com |

| Molecular Weight | 662.8 g/mol | iris-biotech.de |

| Appearance | Off-white solid | chemimpex.com |

| Purity | ≥ 99.5% (Chiral HPLC) | chemimpex.com |

| Optical Rotation | [a]D20 = +9 ±1 °(C=1 in CHCl3) | chemimpex.com |

| Storage Temperature | 2-8°C | iris-biotech.de |

Synthesis and Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a specialized amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.com SPPS is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of peptide chains on a solid support. advancedchemtech.com

The synthesis of peptides using this modified amino acid involves several key steps:

Protection: The N-terminal alpha-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, while the guanidino group of the arginine side chain is protected by the Pbf group. smolecule.com

Coupling: The protected amino acid is then coupled to the growing peptide chain using standard activation methods. smolecule.com However, the steric hindrance introduced by the alpha-methyl group often necessitates modified coupling protocols, such as double coupling, to ensure efficient reaction.

Deprotection: The Fmoc group is base-labile and can be selectively removed using a mild base like piperidine (B6355638), exposing the amino group for the next coupling step. smolecule.comchempep.com The Pbf group, on the other hand, is acid-labile and is typically removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). smolecule.comchempep.com

The orthogonal nature of the Fmoc and Pbf protecting groups, meaning they can be removed under different conditions without affecting each other, is critical for the successful synthesis of complex peptides. smolecule.com

Functional Significance of Arginine in Peptide-Mediated Biological Processes

Arginine, a semi-essential amino acid, is distinguished by its guanidinium group, which is protonated at physiological pH, conferring a positive charge and unique physicochemical properties. embopress.orgnih.gov This feature makes arginine a critical component in a multitude of peptide-mediated biological processes. nih.govresearchgate.net Its side chain can participate in a variety of non-covalent interactions, including salt bridges (ionic bonds) and multiple hydrogen bonds, which are fundamental to stabilizing the three-dimensional structures of peptides and proteins. nih.gov

The functional importance of arginine extends to its role in molecular recognition and cellular interactions. Arginine-rich motifs are frequently found in proteins that bind to negatively charged molecules like RNA and DNA, playing roles in gene expression and RNA processing. embopress.orgresearchgate.net Furthermore, the guanidinium group is essential for the function of cell-penetrating peptides (CPPs), which can traverse cellular membranes. researchgate.netmdpi.com This ability is attributed to the strong electrostatic interactions between the positively charged arginine residues and the negatively charged components of the cell membrane, such as phosphate (B84403), carboxylate, and sulfate (B86663) groups. mdpi.com

Beyond its structural roles, arginine is a precursor for the synthesis of important signaling molecules like nitric oxide (NO), a vasodilator, and is involved in numerous metabolic pathways. embopress.orgfrontiersin.org The incorporation of arginine into bioactive peptides can enhance their therapeutic properties, such as anti-inflammatory and antihypertensive activities. mdpi.comnih.gov For instance, certain arginine-containing peptides have been shown to inhibit angiotensin-converting enzyme (ACE), a key target in blood pressure regulation. nih.gov The presence and positioning of arginine residues within a peptide sequence are therefore critical determinants of its structure, function, and biological activity. nih.govmdpi.com

Orthogonal Protection Strategies for the Arginine Guanidinium Side Chain

The chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), requires a meticulous strategy of temporary and permanent protecting groups to prevent unwanted side reactions. The guanidinium side chain of arginine is highly nucleophilic and basic, necessitating robust protection throughout the peptide assembly process. chempep.comresearchgate.net An orthogonal protection strategy is essential, wherein different classes of protecting groups are used for the α-amino group and the side chains, allowing for their selective removal under distinct chemical conditions. rsc.orgrsc.org

In the widely used Fmoc/tBu strategy, the N-α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed with a piperidine solution. chempep.com The side chain of arginine, however, requires an acid-labile protecting group that remains stable during the basic Fmoc-deprotection steps but can be cleaved during the final step of removing the peptide from the resin, usually with strong acids like trifluoroacetic acid (TFA). chempep.comrsc.org

Several sulfonyl-based protecting groups have been developed for the arginine side chain. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is one of the most popular choices in modern Fmoc-SPPS. rsc.orgrsc.org It offers a good balance of stability to the basic conditions of Fmoc removal and sufficient lability for efficient cleavage with standard TFA cocktails. chempep.comsigmaaldrich.com Compared to its predecessor, the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, the Pbf group is cleaved more rapidly. sigmaaldrich.com This is advantageous as it reduces the potential for side reactions, such as the alkylation of sensitive residues like tryptophan, during the final deprotection step. peptide.compeptide.com

Table 1: Comparison of Common Acid-Labile Protecting Groups for Arginine Side Chain in Fmoc-SPPS

| Protecting Group | Full Name | Relative Cleavage Rate with TFA | Key Characteristics |

|---|---|---|---|

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Fast sigmaaldrich.com | Widely used; reduces tryptophan alkylation compared to Pmc; good balance of stability and lability. peptide.comadvancedchemtech.com |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Slower than Pbf sigmaaldrich.com | An earlier generation protecting group; higher potential for side reactions during prolonged acid cleavage. peptide.compeptide.com |

| Mtr | 4-Methoxy-2,3,6-trimethylphenylsulfonyl | Slow | Requires stronger acid conditions or longer cleavage times for complete removal. peptide.com |

| Boc | tert-Butoxycarbonyl | Variable | Di-Boc protection is an option but may require harsher deprotection conditions. chempep.comsigmaaldrich.com |

The choice of protecting group is critical for achieving high purity and yield in the synthesis of arginine-containing peptides. rsc.org The Pbf group has become a standard due to its compatibility with Fmoc chemistry and its favorable cleavage kinetics. sigmaaldrich.comadvancedchemtech.com

Fmoc-α-Me-L-Arg(Pbf)-OH as a Specialized Building Block in Contemporary Peptide Synthesis

Fmoc-α-Me-L-Arg(Pbf)-OH is a highly specialized amino acid derivative designed to address specific challenges in peptide synthesis and to impart unique properties to the final peptide. chemimpex.com This building block combines three critical chemical modifications: the N-α-Fmoc group, the side-chain Pbf group, and an α-methyl group on the amino acid backbone. chemimpex.comsmolecule.com

The introduction of a methyl group at the α-carbon of an amino acid has profound consequences for peptide structure and stability. enamine.net This modification introduces steric hindrance that restricts the conformational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. smolecule.com This constraint can help to stabilize specific secondary structures, such as α-helices, and reduce the propensity for peptide aggregation during synthesis. smolecule.comnih.gov A significant advantage of α-methylation is the enhanced resistance of the adjacent peptide bond to enzymatic degradation by proteases, which is highly beneficial for the development of peptide-based therapeutics with improved in vivo stability. enamine.netnih.goviris-biotech.de

Fmoc-α-Me-L-Arg(Pbf)-OH serves as a key component for creating peptides with enhanced biological activity and improved pharmacokinetic profiles. chemimpex.com The combination of the conformation-restricting α-methyl group and the functionally critical arginine side chain allows for the design of potent and stable peptide mimetics. enamine.netnih.gov The orthogonal protection scheme, with the base-labile Fmoc group and the acid-labile Pbf group, ensures its seamless integration into standard Fmoc-SPPS protocols. smolecule.com This enables researchers to synthesize complex, modified peptides for a range of applications, including drug development, bioconjugation, and protein engineering. chemimpex.com

Table 2: Properties of Fmoc-α-Me-L-Arg(Pbf)-OH

| Property | Description |

|---|---|

| Chemical Formula | C35H42N4O7S alfa-chemistry.com |

| Molecular Weight | 662.8 g/mol alfa-chemistry.com |

| Appearance | Powder sigmaaldrich.com |

| N-α-Protection | Fmoc (9-fluorenylmethyloxycarbonyl); Base-labile. chemimpex.com |

| Side-Chain Protection | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl); Acid-labile. chemimpex.com |

| Key Structural Feature | α-Methyl group on the L-arginine backbone. smolecule.com |

| Primary Application | Building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chemimpex.comsigmaaldrich.com |

| Functional Benefits | Introduces conformational rigidity, enhances proteolytic stability, and allows for synthesis of peptides with modified properties. enamine.netnih.goviris-biotech.de |

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Fmoc-α-Me-L-Arg(Pbf)-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-α-methyl-L-arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Fmoc-Arg(Pbf)-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine chempep.com |

| Fmoc-Arg(Pmc)-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-N-g-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine chempep.com |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl |

| Mtr | 4-Methoxy-2,3,6-trimethylphenylsulfonyl |

| Boc | tert-Butoxycarbonyl |

| TFA | Trifluoroacetic acid |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) |

| DCC | N,N'-Dicyclohexylcarbodiimide |

Ii. Methodological Approaches to the Synthesis and Incorporation of Fmoc α Me L Arg Pbf Oh

Chemical Synthesis of Fmoc-α-Me-L-Arg(Pbf)-OH Precursors

The creation of Fmoc-α-Me-L-Arg(Pbf)-OH necessitates a carefully orchestrated sequence of reactions to install the requisite protecting groups and the α-methyl group with high fidelity.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), primarily serving as a temporary protecting group for the α-amino group of amino acids. iris-biotech.dealtabioscience.com Its widespread adoption is due to its unique cleavage conditions, which form the basis of an orthogonal protection strategy. peptide.com

Mechanism of Protection and Deprotection:

The Fmoc group is introduced by reacting an amino acid with a reagent like Fmoc-chloride (Fmoc-Cl) or, more commonly, 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) under basic conditions. wikipedia.org The latter is often preferred due to its increased stability and lower propensity for side reactions. total-synthesis.com

The key to the Fmoc group's utility lies in its lability to bases. wikipedia.org Deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orggenscript.com The mechanism proceeds via a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a stabilized fluorenyl anion and the subsequent release of dibenzofulvene and carbon dioxide, liberating the free amine of the peptide chain. total-synthesis.comchempep.com

Orthogonality in Peptide Synthesis:

The concept of orthogonality is crucial in multistep synthesis, referring to the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting each other. iris-biotech.deorganic-chemistry.org The Fmoc/tBu (tert-butyl) strategy is a prime example of an orthogonal system. iris-biotech.depeptide.com

In this approach:

The Nα-Fmoc group is temporary and removed after each coupling step using a mild base (e.g., piperidine). iris-biotech.de

Side-chain protecting groups (like tBu for Asp, Glu, Ser, Thr, and Tyr; Boc for Lys and Trp; and Pbf for Arg) and the resin linker are "permanent" during chain elongation and are stable to the basic conditions of Fmoc removal. iris-biotech.dealtabioscience.com They are cleaved simultaneously at the end of the synthesis using a strong acid, typically trifluoroacetic acid (TFA). iris-biotech.dealtabioscience.com

This orthogonality ensures that the side-chain protections remain intact throughout the stepwise assembly of the peptide, preventing unwanted side reactions and preserving the integrity of the final product. altabioscience.compeptide.com The mild conditions for Fmoc removal also allow for the synthesis of sensitive peptides, such as those with modifications like glycosylation or phosphorylation, which might not be stable under the harsher acidic conditions of older strategies like Boc/Bzl chemistry. total-synthesis.comnih.gov

The guanidinium (B1211019) group of arginine is highly basic and nucleophilic, necessitating robust protection during peptide synthesis to prevent side reactions. chempep.comug.edu.pl The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become the standard for this purpose in Fmoc-based SPPS. nih.govadvancedchemtech.com

The Pbf group effectively masks the reactivity of the guanidinium side chain and is stable to the basic conditions used for Fmoc deprotection. chempep.com Its key advantage lies in its acid lability, allowing for its removal during the final cleavage step with TFA. chempep.comadvancedchemtech.com

Before the widespread adoption of Pbf, the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group was a common choice for arginine protection. nih.govpeptide.com Both Pbf and Pmc are arylsulfonyl-based groups and are significant improvements over earlier groups like Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl), which required harsh cleavage conditions. nih.govthermofisher.com

However, key differences make Pbf the superior choice in many applications:

Acid Lability: The Pbf group is more acid-labile than Pmc. nih.govub.eduresearchgate.net This is attributed to the five-membered dihydrobenzofuran ring in Pbf, which leads to faster cleavage compared to the six-membered chroman ring of Pmc. nih.gov

Side Reactions: When synthesizing peptides containing both arginine and tryptophan, the Pmc group can lead to a significant side reaction where the tryptophan residue is alkylated during the final acid cleavage. peptide.com The Pbf group substantially reduces this unwanted alkylation. peptide.com

Synthesis Efficiency: The faster cleavage of Pbf is particularly advantageous when synthesizing peptides with multiple arginine residues, where the cumulative deprotection time can become a significant factor. peptide.comthermofisher.com

| Protecting Group | Key Feature | Advantage | Disadvantage |

| Pbf | More acid-labile than Pmc nih.govub.eduresearchgate.net | Faster cleavage, especially for multi-Arg peptides; reduced Trp alkylation peptide.comthermofisher.com | Can still be slow to cleave in Arg-rich sequences; high cost nih.govnih.gov |

| Pmc | Less acid-labile than Pbf nih.govub.eduresearchgate.net | Simpler final deprotection than older groups like Mtr peptide.com | Slower cleavage than Pbf; significant Trp alkylation side reaction peptide.comthermofisher.com |

| Mtr | Even less acid-labile | Useful when TFA treatment is not desired for intermediates researchgate.net | Requires very long deprotection times, up to 12 hours for multiple Arg(Mtr) residues thermofisher.com |

While Pbf is significantly more labile than its predecessors, its cleavage is not instantaneous. nih.gov Complete deprotection of a single Arg(Pbf) residue usually takes around 1-2 hours. nih.govthermofisher.com However, for peptides containing multiple Arg(Pbf) residues, longer cleavage times of up to 4 hours or more may be necessary. thermofisher.comnih.gov The efficiency of Pbf removal can be influenced by the peptide sequence and the specific cleavage conditions used. nih.gov

Recent research has explored alternative cleavage methods, such as using dilute HCl in fluoro alcohols like hexafluoroisopropanol, which can rapidly remove Pbf and other acid-labile groups, offering a TFA-free deprotection strategy. acs.org Studies have also compared Pbf to even more labile groups like MIS (1,2-dimethylindole-3-sulfonyl), which shows significantly faster deprotection kinetics, though it is not as widely adopted. nih.govub.edu

| Condition | Reagent | Time for Deprotection | Notes |

| Standard Cleavage | 95% TFA with scavengers | 1-4 hours | Time is dependent on the number of Arg(Pbf) residues. nih.govthermofisher.comnih.gov |

| Arg-Rich Peptides | 95% TFA with scavengers | May require > 4 hours | Slower deprotection due to multiple Pbf groups. thermofisher.comnih.gov |

| TFA-Free Cleavage | 0.1 N HCl in hexafluoroisopropanol | Rapid | An alternative method that also cleaves common resin linkers. acs.org |

The introduction of an α-methyl group into an amino acid creates a chiral center, making stereoselective synthesis crucial. α-Methylated amino acids are of significant interest because their incorporation into peptides can confer increased resistance to enzymatic degradation and induce specific conformational constraints. frontiersin.org

Synthesizing optically pure α-methyl-arginine presents a considerable challenge. One effective and practical method involves the chemical resolution of a precursor, DL-α-methyl-ornithine. nih.govcapes.gov.br This resolved intermediate can then be selectively guanidinated to yield the desired L- or D-α-methyl-arginine. nih.gov A common guanidinating agent for this transformation is N,N'-di-Cbz-S-methylisothiourea, followed by hydrogenolysis to remove the Cbz protecting groups. nih.gov

Other synthetic strategies for α-methylated amino acids often rely on asymmetric synthesis, for example, using chiral auxiliaries or phase-transfer catalysis to control the stereochemistry of the methylation step. While general methods for α-methylation of amino acids exist, the specific application to arginine requires a multi-step approach that carefully manages the protection of the α-amino, carboxyl, and side-chain guanidinium groups throughout the synthesis. nih.govacs.org

For instance, a synthetic route might begin with a protected ornithine derivative. After stereoselective α-methylation, the δ-amino group of the ornithine backbone is converted into a guanidinium group. This guanidination step itself requires protection strategies to ensure the reaction occurs at the desired nitrogen. researchgate.net The synthesis of Fmoc-α-Me-L-Arg(Pbf)-OH would then involve the protection of this newly formed guanidinium group with Pbf, followed by the protection of the α-amino group with Fmoc.

Stereoselective Alpha-Methylation Strategies for Arginine Derivatives

Chiral Purity Maintenance in Synthesis

The synthesis of α-methylated amino acids, such as Fmoc-α-Me-L-Arg(Pbf)-OH, demands strict control over stereochemistry to ensure the final peptide's biological activity and structural integrity. Maintaining chiral purity is a critical challenge due to the potential for racemization during various synthetic steps.

Several strategies have been developed to produce enantiopure α-methyl amino acids. One effective method involves the regioselective opening of a β-lactone intermediate with organocuprates, which yields enantiopure α-methyl amino acids with high efficiency. organic-chemistry.org This approach allows for the creation of various α-methyl amino acid building blocks that are valuable for peptidomimetic synthesis. organic-chemistry.org Another established method is the resolution of a racemic mixture using a chiral amine. For instance, the synthesis of enantiopure Fmoc-α-methylvaline has been achieved by preparing the racemate and then resolving it with (S)-1,2,3,4-tetrahydro-1-naphthylamine to yield the desired S-isomer. acs.org

Furthermore, the Julia olefination of α-amino esters provides a pathway to chiral, enantiopure allylic amines, which can be further elaborated into α-methyl amino acids. nih.govmdpi.com This multi-step conversion from N-Boc-protected l-amino acid methyl esters proceeds under mild conditions and without significant loss of stereochemical integrity. nih.govmdpi.com The use of acyl fluorides as activated species in coupling reactions is also reported to be less prone to α-racemization compared to acyl chlorides, offering another avenue for preserving chirality. rsc.org

Throughout the synthesis, it is imperative to employ analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) to verify the enantiomeric purity of the final product. researchgate.net Commercial suppliers of Fmoc-α-Me-L-Arg(Pbf)-OH often provide data on chiral purity, with specifications typically at or above 99.5%. chemimpex.com

Integration of Fmoc-α-Me-L-Arg(Pbf)-OH within Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered amino acids like Fmoc-α-Me-L-Arg(Pbf)-OH into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The presence of the α-methyl group significantly increases steric bulk around the reaction center, which can impede the efficiency of both the deprotection and coupling steps.

Fmoc-SPPS Protocols and General Applicability

Fmoc-α-Me-L-Arg(Pbf)-OH is designed for use in standard Fmoc-SPPS protocols. chemimpex.comchempep.com The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group and is readily removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). chempep.comnih.gov The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino side chain of arginine and is stable to the basic conditions used for Fmoc removal but is cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support. chempep.comnih.gov

The general applicability of Fmoc-SPPS allows for the automated synthesis of peptides containing this modified amino acid. beilstein-journals.org However, the inherent steric hindrance of α-methylated residues often necessitates modifications to standard protocols to achieve high-purity products. nih.gov

Overcoming Synthetic Challenges Associated with Sterically Hindered Alpha-Methylated Arginine

The formation of an amide bond between the sterically hindered amine of an α-methylated amino acid and the incoming activated carboxylic acid is often slow and inefficient. researchgate.net Traditional coupling methods, such as those using carbodiimides like DCC, are frequently ineffective for these couplings, leading to low yields and requiring large excesses of reagents. researchgate.net The reduced reactivity of both the amine and the carboxylic acid components due to steric hindrance is a known difficulty in peptide synthesis. researchgate.net To overcome this, strategies such as extended coupling times or double coupling are often employed. gyrosproteintechnologies.com

To address the challenge of coupling sterically hindered residues, a variety of specialized coupling reagents have been developed. These reagents are designed to be more reactive than standard carbodiimides and can facilitate amide bond formation even in sterically demanding environments. sigmaaldrich.com

Uronium and phosphonium (B103445) salt-based reagents are particularly effective. iris-biotech.deglobalresearchonline.net Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-1-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have demonstrated superior performance in coupling hindered amino acids. sigmaaldrich.comchemicalbook.commerckmillipore.com HATU, in particular, is often considered a gold-standard reagent for difficult couplings due to its high efficiency. chemicalbook.comenamine.net Other reagents like COMU and TOTT have also shown good results in couplings involving sterically hindered or methylated amino acids. bachem.com The choice of coupling reagent can significantly impact the yield and purity of the final peptide. For instance, in some cases, PyAOP is preferred over HATU as it does not cause guanidinylation side reactions. merckmillipore.com

| Reagent | Full Name | Key Features | Reference |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Highly efficient for hindered couplings, but can cause side reactions. | chemicalbook.commerckmillipore.comenamine.net |

| HCTU | O-(1H-6-Chloro-1-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Higher reaction rates and improved results in difficult peptide synthesis. | bachem.comresearchgate.net |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High efficiency with low racemization, no guanidinylation side reactions. | merckmillipore.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Coupling efficiency comparable to HATU, with improved safety and solubility. | bachem.com |

| TOTT | 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate | Good results for sterically hindered amino acids with lower reported racemization levels. | bachem.com |

Development and Application of Specialized Coupling Reagents

Deprotection Kinetics of Fmoc-α-Me-L-Arg(Pbf)-OH within SPPS Cycles

The successful incorporation of Fmoc-α-Me-L-Arg(Pbf)-OH into a peptide sequence during solid-phase peptide synthesis (SPPS) is critically dependent on the precise control of deprotection steps. The presence of the α-methyl group introduces significant steric hindrance, which can affect the kinetics of both the Nα-Fmoc and the side-chain Pbf group removal.

Nα-Fmoc Deprotection: Reagent Selection and Reaction Monitoring

The removal of the Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a crucial step in SPPS, enabling the subsequent coupling of the next amino acid. nih.gov This deprotection is typically achieved through a β-elimination mechanism facilitated by a secondary amine base. nih.govpublish.csiro.au For sterically hindered amino acids like Fmoc-α-Me-L-Arg(Pbf)-OH, the selection of the deprotection reagent and the reaction conditions are paramount to ensure complete and efficient removal without compromising the integrity of the peptide chain.

Commonly used deprotection reagents include piperidine, piperazine (B1678402), and 4-methylpiperidine (B120128), typically in a 20% solution with a solvent like N,N-dimethylformamide (DMF). nih.govmdpi.comscielo.org.mx The steric hindrance from the α-methyl group, in addition to the bulky Pbf group on the arginine side chain, can slow down the deprotection process. scielo.org.mxresearchgate.net Studies on the deprotection kinetics of Fmoc-L-Arg(Pbf)-OH have shown that a minimum of 10 minutes is often required for efficient deprotection. nih.govmdpi.comresearchgate.net At shorter time points, reagents like piperazine have been found to be less efficient than 4-methylpiperidine or piperidine. nih.govmdpi.comresearchgate.net Given the added steric bulk of the α-methyl group in Fmoc-α-Me-L-Arg(Pbf)-OH, extended deprotection times or the use of stronger base systems may be necessary. For particularly difficult sequences, reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine have been explored to enhance deprotection kinetics. acs.org

Reaction Monitoring:

Monitoring the completion of the Fmoc deprotection is essential. A common method involves UV spectroscopy, where the release of the dibenzofulvene (DBF)-piperidine adduct is monitored at approximately 301 nm. rsc.org This allows for a qualitative and quantitative assessment of the deprotection progress. rsc.orgnih.gov Another effective method is High-Performance Liquid Chromatography (HPLC) analysis of a cleaved sample from the resin. chempep.com This provides a clear separation of the Fmoc-protected and the deprotected peptide, allowing for accurate determination of the reaction's completion. chempep.com For rapid analysis, MALDI-MS of a few resin beads can also be employed to monitor the mass change corresponding to Fmoc group removal. chempep.com

Table 1: Comparison of Nα-Fmoc Deprotection Reagents

| Reagent | Typical Concentration | Advantages | Disadvantages |

|---|---|---|---|

| Piperidine | 20% in DMF | Standard, effective, well-characterized. nih.govmdpi.com | Can be less effective for highly hindered residues, potential for side reactions. scielo.org.mx |

| 4-Methylpiperidine | 20% in DMF | Reported to have faster reaction rates than piperidine in some cases. scielo.org.mx | Less commonly used than piperidine. |

| Piperazine | 20% in DMF | Can be a milder alternative. publish.csiro.au | May be less efficient for sterically hindered amino acids at shorter reaction times. nih.govmdpi.comresearchgate.net |

| DBU/Piperazine | e.g., 2% DBU, 5% Piperazine in NMP | Enhanced deprotection kinetics for difficult sequences. acs.org | Stronger basicity may increase the risk of side reactions. |

Pbf Side-Chain Deprotection during Final Cleavage

The final step in SPPS involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protecting the guanidino function of arginine is acid-labile and is typically removed using a strong acid, most commonly trifluoroacetic acid (TFA). nih.govchempep.com

The efficiency of Pbf group removal depends on the cleavage cocktail composition and the duration of the treatment. For peptides containing a single Arg(Pbf) residue, a cleavage cocktail of TFA/water (95:5) for 1-2 hours is often sufficient. nih.govthermofisher.com However, for peptides with multiple arginine residues or other sensitive amino acids, a more complex cleavage cocktail containing scavengers is necessary to prevent side reactions. nih.govgoogle.comsigmaaldrich.com Scavengers are nucleophilic reagents that trap the reactive cationic species generated from the protecting groups and the resin linker during acidolysis. sigmaaldrich.com

Table 2: Common TFA Cleavage Cocktails for Pbf Deprotection

| Cleavage Cocktail | Composition (v/v) | Application Notes |

|---|---|---|

| TFA/H₂O | 95:5 | Suitable for peptides with a single Arg(Pbf) and no other sensitive residues. thermofisher.com |

| TFA/TIS/H₂O | 95:2.5:2.5 | General-purpose, effective for most sequences, minimizes odor. sigmaaldrich.com |

| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | "Universal" cocktail for complex peptides, especially those with multiple Arg residues or sensitive amino acids. sigmaaldrich.com |

| TFA/DCM | 1:1 | Can be used for peptides with Arg(MIS), a more labile protecting group than Pbf. nih.govsemanticscholar.org |

Mitigation of Undesired Side Reactions during Peptide Assembly

The incorporation of Fmoc-α-Me-L-Arg(Pbf)-OH, like other α,α-disubstituted amino acids, can influence the conformation of the growing peptide chain and potentially lead to undesired side reactions. enamine.netjst.go.jp Careful selection of synthetic strategies is crucial to minimize these issues.

Prevention of Aspartimide Formation and Other Backbone Rearrangements

Aspartimide formation is a significant side reaction in Fmoc-based SPPS, particularly in sequences containing an aspartic acid (Asp) residue followed by a small amino acid like glycine (B1666218) (Gly). rsc.orgiris-biotech.de It occurs when the backbone amide nitrogen attacks the side-chain ester of aspartate, forming a succinimide (B58015) ring. This can lead to racemization and the formation of β- and iso-aspartyl peptides. semanticscholar.org

While the α-methyl group of Fmoc-α-Me-L-Arg(Pbf)-OH is not directly involved in aspartimide formation, its steric bulk can influence the local peptide conformation, which in turn can affect the propensity for this side reaction at nearby Asp residues. iris-biotech.de The introduction of conformationally constrained residues like α-methylated amino acids can alter the peptide backbone's flexibility, potentially bringing the reactive groups into proximity. researchgate.net

Strategies to mitigate aspartimide formation include:

Use of sterically hindered Asp side-chain protecting groups: Employing bulky esters like O-3-methylpent-3-yl (OMpe) or O-1-adamantyl (OAda) on the aspartic acid can shield the side-chain carboxyl group from nucleophilic attack. researchgate.net

Backbone protection: The use of a 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen of the residue preceding the aspartic acid, often as a dipeptide unit like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can effectively prevent aspartimide formation. iris-biotech.depeptide.com

Modified deprotection conditions: Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can help suppress this side reaction. rsc.orgpeptide.com

Novel protecting groups: The cyanosulfurylide (CSY) protecting group for the Asp side chain masks the carboxylate with a stable C-C bond, completely suppressing aspartimide formation. rsc.orgiris-biotech.desemanticscholar.org

Strategies for Minimizing Racemization at Chiral Centers

Racemization, the loss of stereochemical integrity at the α-carbon, is a major concern during peptide synthesis, especially during the activation and coupling steps. peptide.comhighfine.com The α-methyl group in Fmoc-α-Me-L-Arg(Pbf)-OH inherently prevents racemization at its own chiral center because there is no α-hydrogen to be abstracted. enamine.net

However, the steric hindrance of this residue can lead to slower coupling reactions, which may necessitate the use of more powerful coupling reagents or longer reaction times for the preceding amino acid. bachem.comresearchgate.net These more forcing conditions can increase the risk of racemization for the activated amino acid being coupled.

Strategies to minimize racemization during the coupling of other amino acids in a sequence containing Fmoc-α-Me-L-Arg(Pbf)-OH include:

Choice of Coupling Reagent: Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can cause racemization, but this is significantly suppressed by the addition of additives like HOBt or its analogues like 6-Cl-HOBt or HOAt. peptide.compeptide.comhighfine.com Phosphonium and aminium/uronium salt reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP®), HBTU, and HATU are generally preferred as they are highly efficient and lead to lower levels of racemization. peptide.combachem.com For particularly difficult couplings involving sterically hindered residues, reagents like PyBrOP® or TFFH may be employed, though caution is needed as high reactivity can sometimes correlate with increased racemization. bachem.com

Use of Additives: Additives like HOBt, HOAt, and Oxyma form reactive esters that couple with minimal racemization. peptide.comhighfine.comluxembourg-bio.com Oxyma has been reported to be particularly effective at suppressing racemization. luxembourg-bio.com

Control of Base: The choice and amount of base used during coupling are critical. Weaker bases like N-methylmorpholine (NMM) or sym-collidine are generally preferred over stronger, more hindered bases like N,N-diisopropylethylamine (DIPEA) when there is a high risk of racemization. bachem.com

Table 3: Strategies to Minimize Racemization

| Strategy | Method | Rationale |

|---|---|---|

| Coupling Reagent Selection | Use of phosphonium (e.g., PyBOP®) or aminium (e.g., HBTU, HATU) reagents. peptide.combachem.com | These reagents rapidly form active esters with low racemization potential. |

| Additive Inclusion | Addition of HOBt, HOAt, or Oxyma to carbodiimide-mediated couplings. peptide.comhighfine.comluxembourg-bio.com | Forms reactive esters that are less prone to racemization than the initial activated species. |

| Base Control | Use of weaker bases like NMM or collidine instead of DIPEA. bachem.com | Reduces the propensity for base-catalyzed epimerization of the activated amino acid. |

| Copper(II) Chloride | Addition of CuCl₂ to the coupling mixture. peptide.compeptide.com | Has been shown to suppress racemization in certain contexts. |

Considerations for Solution-Phase Peptide Synthesis Incorporating Fmoc-α-Me-L-Arg(Pbf)-OH

While solid-phase synthesis is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale production. luxembourg-bio.comscielo.org.mx The incorporation of Fmoc-α-Me-L-Arg(Pbf)-OH in a solution-phase strategy requires careful consideration of solubility, coupling conditions, and purification.

The bulky and hydrophobic nature of both the Fmoc and Pbf protecting groups can significantly impact the solubility of the amino acid derivative and the growing peptide fragments in common organic solvents. This can complicate both the reaction and the purification steps.

Key considerations for solution-phase synthesis include:

Coupling Reactions: As in SPPS, minimizing racemization is critical. The use of Nα-acyl-protected amino acids increases the risk of racemization during coupling. luxembourg-bio.com Therefore, the selection of coupling reagents and additives is crucial. Reagents like 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to be superior in suppressing racemization, even in challenging couplings. luxembourg-bio.com Combinations like EDC with Oxyma have also proven effective. luxembourg-bio.com

Purification: Purification of intermediates after each coupling step is a hallmark of solution-phase synthesis. This is typically done by extraction, precipitation, or crystallization. The physical properties imparted by Fmoc-α-Me-L-Arg(Pbf)-OH may necessitate the use of specific solvent systems for efficient purification.

Protecting Group Strategy: The standard Fmoc/tBu strategy is applicable. The Fmoc group is removed with a mild base, and the Pbf group, along with other acid-labile side-chain protection, is removed in a final acidolysis step. google.com The stability of the Pbf group to the basic conditions used for Fmoc removal is a key advantage. chempep.com

The steric hindrance of the α-methyl group can make the coupling of this amino acid to a peptide chain challenging, potentially requiring longer reaction times or more efficient coupling reagents like HATU, which is known to be effective for sterically hindered couplings with minimal racemization. scielo.org.mx

Iii. Conformational and Structural Consequences of Alpha Methylated Arginine Incorporation in Peptides

Perturbations of Peptide Backbone Conformation Induced by Alpha-Methylation

The presence of an additional methyl group at the α-carbon significantly limits the accessible conformational space for the amino acid residue. rsc.org This steric hindrance narrows the range of possible φ and ψ dihedral angles, which are critical in defining the peptide's secondary structure. rsc.org Studies on peptides containing α-methylated amino acids have shown that these residues favor specific regions of the Ramachandran plot, often corresponding to helical or extended conformations. rsc.orgrsc.org For instance, the incorporation of α-aminoisobutyric acid (Aib), an achiral α-methylated amino acid, is known to strongly promote helical structures. nih.gov While L-α-methylvaline can induce a right-handed Type III β-turn, the tertiary L-amino acid L-Val promotes a left-handed Type II β-turn. manchester.ac.uk

| Backbone Modification | Effect on Conformational Freedom | Favored Secondary Structures |

| α-Methylation | Reduces rotational freedom around φ and ψ angles | Helical motifs (3₁₀- and α-helices), β-turns |

| N-Methylation | Lowers the energy barrier between cis and trans amide bond conformations | Can disrupt or stabilize existing secondary structures depending on position |

This table summarizes the general effects of backbone modifications on peptide conformation.

A primary consequence of the conformational restriction imposed by α-methylation is the induction and stabilization of specific secondary structures. The introduction of α-methylated residues, including α-methylarginine, has been shown to promote the formation of helical structures, such as 3₁₀-helices and α-helices, as well as β-turns. explorationpub.comexplorationpub.com The Thorpe-Ingold effect, where gem-disubstitution on a carbon atom favors cyclization, contributes to the propensity of α-methylated amino acids to adopt more tightly twisted helical conformations. manchester.ac.uk The chirality of the α-methylated amino acid can also dictate the screw sense of the induced helix. explorationpub.com For example, chiral residues like α-methylphenylglycine and α-methylserine tend to induce β-turns and 3₁₀-helices with a defined screw-sense. explorationpub.comexplorationpub.com The stabilizing effect of α-methylation on helical structures has been demonstrated in various peptide systems, including intrinsically disordered proteins. rsc.orgrsc.org

Impact on Rotational Freedom and Torsional Angles

Role of the Arginine Guanidinium (B1211019) Moiety in Defining Peptide Conformation

The guanidinium group of arginine can act as a hydrogen bond donor, forming intramolecular hydrogen bonds with backbone carbonyl oxygens or other suitable acceptor groups within the peptide. nih.govmdpi.com These hydrogen bonds can significantly influence the peptide's conformational preferences by stabilizing specific folds and restricting the flexibility of the peptide backbone and side chains. nih.govmdpi.com For instance, in certain peptide structures, the guanidinium group has been observed to form multiple hydrogen bonds, effectively cross-linking different parts of the peptide chain. nih.gov

The arginine side chain can participate in a variety of interactions that shape peptide conformation. These include:

Cation-π interactions: The positively charged guanidinium group can interact favorably with the electron-rich π systems of aromatic residues like tryptophan, phenylalanine, and tyrosine. squ.edu.om These interactions are important for stabilizing specific protein and peptide structures. squ.edu.om Arginine methylation can enhance these stacking interactions. acs.org

Salt bridges: The guanidinium group can form strong electrostatic interactions (salt bridges) with negatively charged side chains, such as those of aspartic and glutamic acid. squ.edu.om These interactions are critical for the folding and stability of many proteins.

Hydrophobic interactions: The aliphatic portion of the arginine side chain can participate in hydrophobic interactions, typically with other nonpolar side chains within the core of a folded peptide. wikipedia.org

The interplay of these interactions, along with the conformational constraints imposed by α-methylation, dictates the final three-dimensional structure of peptides containing α-methylated arginine.

Intramolecular Hydrogen Bonding Patterns and Their Influence

Biophysical and Computational Characterization of Peptides Containing Alpha-Methylated Arginine

A variety of biophysical and computational techniques are employed to elucidate the structural consequences of incorporating α-methylated arginine into peptides.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on three-dimensional structure in solution, including dihedral angles, inter-proton distances (through NOESY), and hydrogen bonding patterns. manchester.ac.uk |

| X-ray Crystallography | Determines the precise atomic-level structure of the peptide in the solid state, revealing bond lengths, bond angles, and torsional angles. manchester.ac.uknih.gov |

| Circular Dichroism (CD) Spectroscopy | Used to assess the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution. nih.gov |

| Molecular Dynamics (MD) Simulations | Computational method used to simulate the dynamic behavior of peptides over time, providing insights into conformational ensembles, flexibility, and the influence of solvent. rsc.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Can be used to identify the presence of different types of secondary structures based on the characteristic vibrational frequencies of amide bonds. researchgate.net |

These methods, often used in combination, provide a comprehensive understanding of how the introduction of α-methylated arginine influences peptide folding, stability, and dynamics. For example, NMR studies have been instrumental in characterizing the specific types of turns and helices induced by α-methylated residues. manchester.ac.uk Computational studies have complemented experimental data by providing models of conformational ensembles and highlighting the energetic factors that drive the adoption of specific structures. rsc.org The methylation of arginine has been shown to modulate its interaction with other residues and can influence the thermodynamic stability of folded structures. acs.org

Experimental Techniques for Conformational Analysis (e.g., Circular Dichroism, Nuclear Magnetic Resonance Spectroscopy, X-ray Crystallography)

A variety of experimental techniques are employed to elucidate the structural consequences of incorporating α-methylated arginine into peptides. These methods provide valuable insights into the conformational landscape of the modified peptides.

Circular Dichroism (CD) Spectroscopy is a powerful tool for assessing the secondary structure of peptides in solution. CD spectra can reveal the presence and relative proportions of α-helical, β-sheet, and random coil conformations. caltech.edu For instance, studies on peptides containing α-methylated residues often show CD spectra characteristic of helical structures, confirming the helix-promoting nature of this modification. mdpi.commdpi.com The mean residue ellipticity values obtained from CD spectra can be used to quantify the percentage of α-helicity in a peptide. mdpi.com In some cases, the incorporation of α-methylated residues leads to a significant increase in helicity compared to their non-methylated counterparts. mdpi.com

| Peptide Modification | Experimental Condition | Observed Secondary Structure | Key Finding | Reference |

| α-methyl-thialysine stapled peptide | 25 µM in ddH₂O | α-helical | ~1.7-fold greater % α-helicity than l-thialysine-stapled peptide. | mdpi.com |

| Aib and D-residue modified peptides | Not specified | Lacked measurable secondary structure | Allows attribution of protection to backbone changes rather than folded state. | |

| Arginine-rich peptides | 10 mM potassium phosphate (B84403) buffer | Less α-helical character than native peptide | D2N substitution decreases helicity of the bound peptide by 13%. | caltech.edu |

| Peptides with Trp "anchor" shifts | Small unilamellar vesicles | α-helical | Peptides retain their α-helical character upon arginine incorporation. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed atomic-level information about peptide conformation and dynamics in solution. mdpi.com 1H NMR can be used to determine the pKa values of methylated arginine variants, which has been shown to be similar to unmodified arginine. nih.gov 2D NMR techniques, such as NOESY, are instrumental in identifying short- and medium-range proton-proton distances, which are crucial for defining the peptide's three-dimensional structure. explorationpub.com For peptides containing α-methylated arginine, NMR studies can confirm the restricted backbone dihedral angles (φ, ψ) and the specific side-chain rotamers adopted by the modified residue. google.com Solid-state NMR (SSNMR) is also a valuable tool for the structural analysis of peptides in a solid or aggregated state. mdpi.com

X-ray Crystallography offers the most precise method for determining the three-dimensional structure of molecules in the crystalline state. mdpi.comnih.gov Crystal structures of peptides containing α-methylated arginine provide definitive evidence of the conformational constraints imposed by the α-methyl group. nih.govnih.gov These structures often reveal well-defined helical or turn conformations with specific intramolecular hydrogen bonding patterns. mdpi.com For example, the crystal structure of a complex between human α-thrombin and a potent inhibitor containing N(α)(Me)Arg revealed that the N(α)-methyl group is directed toward the carbonyl oxygen atom of Ser214, which perturbs the active site geometry. nih.gov This structural insight helps to explain the increased stability of the inhibitor. nih.gov

| Peptide/Protein Complex | Resolution | Key Structural Feature | Implication | Reference |

| Thrombin inhibitor I-11 with human α-thrombin | 1.8 Å | N(α)(Me) group pushes Ser195 O(γ) atom out of its normal site. | Impairs nucleophilic attack and slows catalysis. | nih.gov |

| β-hairpin peptide with α-methylation | Not specified | Promotes a flatter and more extended β-sheet conformation. | Provides an alternative to N-methylation for crystallographic studies. | nih.gov |

| Octapeptide 10 with i,i+1 hydrocarbon stapling | Not specified | Stabilized α-helical structure with four consecutive intramolecular hydrogen bonds. | Useful for developing peptide-based organocatalysts and drug delivery systems. | mdpi.com |

| Extended Tudor domain of SND1 with methylated arginine peptides | Not specified | Aromatic cage recognizes methylated residues. | Explains binding preference for symmetrically dimethylated arginine. | pnas.org |

Theoretical and Computational Approaches for Conformational Ensemble Exploration (e.g., Molecular Dynamics, Quantum Chemistry)

In conjunction with experimental methods, theoretical and computational approaches are indispensable for exploring the full conformational landscape of peptides containing α-methylated arginine.

Molecular Dynamics (MD) Simulations allow for the investigation of the dynamic behavior of peptides over time. nih.gov By simulating the movements of atoms in a peptide, MD can provide insights into conformational flexibility, stability, and the influence of the solvent environment. nih.govacs.org For peptides with α-methylated arginine, MD simulations can explore the accessible (φ, ψ) dihedral angle space and identify the most stable conformations. These simulations have been used to validate and refine force field parameters for α-methylated amino acids to better reproduce experimental observations. nih.govacs.org Coarse-grained MD simulations are also employed to study the interaction of such peptides with larger biological systems, like cell membranes. nih.gov

| Simulation Type | System Studied | Key Finding | Reference |

| Conventional Molecular Dynamics | α-methylated peptides in water and TFE/water | Overall good agreement with experimentally determined helicities. Increased helicity in 30% TFE is due to decreased hydrogen bonding with water. | acs.org |

| Coarse-Grained Molecular Dynamics | Drug-conjugated cell-penetrating peptides | The methyl groups of α-aminoisobutyric acid facilitated hydrophobic interactions inside the membrane. | nih.gov |

| Molecular Dynamics | Methylated peptide with a recognition receptor | The methylated peptide interacts more strongly with the receptor due to increased hydrogen bond formation. | acs.org |

Quantum Chemistry (QC) Calculations , such as Density Functional Theory (DFT), provide highly accurate energy calculations for different molecular conformations. nih.govwestmont.edu QC methods are used to generate potential energy surfaces for α-methylated amino acid dipeptides, which helps in understanding their intrinsic conformational preferences. nih.govacs.org These calculations are crucial for developing and parameterizing the force fields used in MD simulations. nih.gov For example, ab initio calculations on α-methyl-N-acetylalanyl-N'-methylamide were used to generate parameters for the CHARMM additive protein force field. acs.org Quantum chemical calculations have also been used to investigate the conformational preferences of various modified amino acids, providing a theoretical basis for their observed structural effects in peptides. nih.govacs.org

| Method | System Studied | Key Finding | Reference |

| Ab initio calculations | α-methyl-N-acetylalanyl-N'-methylamide | Generated potential energy parameters for α-methyl amino acids for the CHARMM force field. | acs.org |

| Density Functional Theory (DFT) | β-sila-α-amino acids | Provided structural and property calculations for these modified amino acids in a simulated aqueous solution. | westmont.edu |

| Quantum Mechanics (MP2, DFT, Hartree-Fock) | Leucine, isoleucine, and valine dipeptides | Calculated the energy of amino acid rotamers to improve side chain placement simulations. | nih.gov |

| Quantum Mechanics (HF/6-31G**) | Peptides formed by aminoxy acids | Showed a significant preference for the formation of an eight-membered-ring hydrogen bond, promoting helix formation. | acs.org |

Iv. Research Applications and Future Directions for Fmoc α Me L Arg Pbf Oh Derived Peptides

Rational Design of Peptidomimetics with Enhanced Bioactivity and Stability

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor stability and low bioavailability. The use of α-methylated amino acids, like that provided by Fmoc-α-Me-L-Arg(Pbf)-OH, is a cornerstone of modern peptidomimetic design. mdpi.com The α-methyl group restricts the peptide backbone's rotational freedom, favoring specific secondary structures like helices and reducing the entropic cost of binding to a biological target. This pre-organization can lead to enhanced bioactivity and improved pharmacokinetic profiles. chemimpex.comsmolecule.com

A primary obstacle in the development of peptide-based therapeutics is their rapid degradation by endogenous proteases. nih.gov The introduction of a methyl group at the α-carbon of an amino acid residue provides steric hindrance that effectively shields the adjacent peptide bond from proteolytic cleavage. mdpi.comnih.gov This modification makes the peptide backbone less recognizable to the active sites of proteases like trypsin, which normally cleaves after arginine or lysine (B10760008) residues.

Studies have systematically shown that α-methylation is a highly effective strategy for imparting proteolytic stability. nih.govnih.gov For instance, research on apolipoprotein A-I mimetic peptides demonstrated that α-methylated versions were significantly more resistant to proteolysis compared to their non-methylated counterparts. nih.gov This resistance is attributed to the altered conformation of the peptide backbone, which no longer fits the canonical substrate-binding pocket of the enzyme. nih.gov The use of Fmoc-α-Me-L-Arg(Pbf)-OH allows for the site-specific introduction of this protective modification, which is particularly valuable for arginine-rich peptides that are otherwise highly susceptible to trypsin-like proteases. nih.govnih.gov

Table 1: Illustrative Effect of α-Methylation on Protease Resistance

This table provides a conceptual overview of how α-methylation can enhance peptide stability against enzymatic degradation, based on findings from multiple studies.

| Peptide Class | Modification | Target Protease | Observed Outcome | Reference |

| Generic Peptide | Unmodified L-Arg | Trypsin | Rapid cleavage and degradation | nih.gov |

| Generic Peptide | α-Methyl-L-Arg | Trypsin | Significant increase in resistance to cleavage | nih.gov |

| Chex1-Arg20 Analogue | Nα-Methyl-Arg at Arg20 | Endogenous proteases | Maintained activity, suggesting improved stability | nih.govfrontiersin.org |

| ApoA-I Mimetic | α-Methyl-Lys | Trypsin | Almost complete protection from proteolysis | nih.gov |

Engineering Modulated Receptor Binding and Target Specificity

The conformational rigidity imparted by α-methylation can be exploited to fine-tune a peptide's interaction with its biological target, such as a receptor or enzyme. mdpi.com Natural peptides often adopt a specific "bioactive conformation" upon binding. By incorporating Fmoc-α-Me-L-Arg(Pbf)-OH, a peptide can be synthesized in a pre-folded state that more closely resembles this bioactive conformation. This reduces the entropic penalty of binding, potentially leading to higher affinity.

Furthermore, this structural constraint can enhance target specificity. The unique positively charged guanidino group of arginine allows it to form multiple hydrogen bonds, making it crucial for many molecular interactions. frontiersin.org By locking the orientation of the arginine side chain, α-methylation can optimize these interactions for a specific target receptor while simultaneously creating steric clashes that prevent binding to off-target sites. This principle is vital in drug development, where specificity is key to minimizing side effects. chemimpex.com The ability to control peptide conformation allows for the rational design of agonists or antagonists with precisely modulated activity. frontiersin.org

Functionalization of Biologically Relevant Peptides

Fmoc-α-Me-L-Arg(Pbf)-OH is a versatile building block for modifying a wide range of biologically active peptides, enhancing their therapeutic potential.

Arginine-rich peptides are renowned for their ability to cross cellular membranes, a property that has led to their development as cell-penetrating peptides (CPPs) for drug delivery. nih.govchempep.com Introducing α-methyl-arginine can further enhance this capability. The conformational restriction can promote helical structures that are often important for cell penetration. researchgate.netnih.gov Studies on Nα-methylated oligoarginine peptides, a related modification, have shown increased cellular uptake, which is attributed to a reduction in the energy required for desolvation to cross the lipid bilayer. nih.govresearchgate.net While structurally distinct, Cα-methylation similarly influences peptide conformation and can be leveraged to design more efficient CPPs. researchgate.net

In the realm of antimicrobial peptides (AMPs), which are a critical component of the innate immune system, stability is paramount. frontiersin.org Many natural AMPs are susceptible to proteolytic degradation. nih.gov Research on the proline-rich AMP, Chex1-Arg20, demonstrated that substituting a key arginine residue with its Nα-methylated counterpart could prevent degradation without significantly compromising its antibacterial activity against Klebsiella pneumoniae. frontiersin.orgfrontiersin.orgresearchgate.net This highlights the potential of using Fmoc-α-Me-L-Arg(Pbf)-OH to create robust, long-lasting antimicrobial agents to combat antibiotic-resistant bacteria. nih.gov

Table 2: Antibacterial Activity of Modified Chex1-Arg20 Peptide Analogues

This table summarizes findings on how modifications to arginine residues impact the antibacterial efficacy of the Chex1-Arg20 peptide against K. pneumoniae. The data for Nα-methyl arginine provides a strong rationale for the application of related Cα-methyl arginine modifications.

| Peptide Analogue | Sequence Modification | Target | MIC (μg/mL) | Reference |

| Chex1-Arg20 | Native Sequence | K. pneumoniae | 4 | frontiersin.org |

| Analog 6 | D-Arg at position 20 | K. pneumoniae | 8 | frontiersin.org |

| Analog 7 | Nα-Methyl-Arg at position 20 | K. pneumoniae | 8 | frontiersin.orgfrontiersin.org |

| Analog 2 | D-Arg at position 7 | K. pneumoniae | >128 (inactive) | frontiersin.org |

Synthesis of Histone-Derived Peptides for Epigenetic Studies

The post-translational modification (PTM) of histones, particularly arginine methylation, is a fundamental mechanism in epigenetic regulation, controlling gene expression. acs.orgnih.gov This methylation is catalyzed by protein arginine methyltransferases (PRMTs) and can result in monomethylarginine, asymmetric dimethylarginine (ADMA), or symmetric dimethylarginine (SDMA). frontiersin.orgthermofisher.com To decipher this complex "histone code," researchers rely on synthetic histone tail peptides containing specific PTMs.

Fmoc-protected methylated arginine derivatives are indispensable tools for the solid-phase synthesis of these crucial research probes. acs.org While Fmoc-α-Me-L-Arg(Pbf)-OH does not itself contain a methylated guanidino group, it serves as a critical structural mimic. The α-methyl group can sterically and conformationally replicate the effects of a methyl mark on the guanidino group, allowing scientists to isolate the structural consequences of methylation from its chemical properties. These synthetic peptides are used as substrates in enzymatic assays for PRMTs and potential demethylases, and to study the binding of "reader" proteins, such as those containing Tudor domains, which specifically recognize methylated arginine residues. frontiersin.orgnih.govrockefeller.edu This research is vital for understanding the role of histone arginine methylation in health and diseases like cancer. thermofisher.comspandidos-publications.com

Table 3: Examples of Histone Arginine Methylation Sites and Their Regulatory Roles

This table outlines key arginine methylation sites on histones that are frequently studied using synthetic peptides to understand their function in gene regulation.

| Histone | Residue | Methylation State | Biological Function | Reference(s) |

| H3 | R2 | me2a / me2s | Transcriptional repression/activation | thermofisher.comspandidos-publications.com |

| H4 | R3 | me2a / me2s | Transcriptional activation/repression | thermofisher.comspandidos-publications.com |

| H3 | R17 | me2a | Transcriptional activation | acs.orgthermofisher.com |

| H3 | R26 | me2a | Transcriptional activation | nih.govthermofisher.com |

| H3 | R42 | me2a | Transcriptional activation | acs.orgpnas.org |

Design of Peptide Hormones and Enzyme Inhibitors

The enhanced stability and conformational definition provided by α-methyl-arginine make it an attractive component for designing next-generation peptide hormones. chemimpex.com Many peptide hormones have short in-vivo half-lives due to proteolysis; incorporating Fmoc-α-Me-L-Arg(Pbf)-OH at critical positions can extend their duration of action.

This building block is also highly valuable in the design of specific enzyme inhibitors. frontiersin.org By creating a peptide that is conformationally locked into a shape that fits snugly into an enzyme's active site, highly potent and selective inhibitors can be developed. This is particularly relevant for creating inhibitors of proteases, where the α-methyl-arginine residue can bind to the S1 pocket (which typically accommodates arginine) while resisting cleavage itself. This strategy has been explored in the development of inhibitors for enzymes like the Hepatitis C virus NS3 protease. diva-portal.org The ability to synthesize peptides with predictable structures is a significant advantage in structure-based drug design. chemimpex.comfrontiersin.org

Advancements in Bioconjugation and Chemical Probe Development

Peptides synthesized with α-methylated arginine are instrumental in the development of advanced bioconjugation strategies and chemical probes. These tools are designed to study complex biological phenomena like post-translational modifications (PTMs), a key mechanism for regulating protein function. nih.gov Protein arginine methylation, for instance, is a widespread PTM that modulates cellular processes ranging from gene expression to DNA repair and is often dysregulated in diseases like cancer. nih.govrsc.org

Chemical probes based on peptide scaffolds are crucial for investigating the enzymes responsible for these modifications, such as protein arginine methyltransferases (PRMTs). nih.gov The stability conferred by the α-methyl group makes peptides containing Fmoc-α-Me-L-Arg(Pbf)-OH excellent candidates for probes designed to have longer biological half-lives.

A significant challenge in chemical biology is the ability to label specific amino acid residues within a protein to study its function, structure, or interactions. The guanidinium (B1211019) group of arginine, while nucleophilic, presents challenges for selective modification due to competition with the more reactive lysine residues. rsc.org To overcome this, various chemical methods have been developed to achieve site-specific labeling of arginine.

Dicarbonyl compounds, such as phenylglyoxal (B86788) and 1,2-cyclohexanedione, are commonly used reagents that selectively react with the guanidinium group of arginine. nih.govacs.org Researchers have enhanced this strategy by incorporating reporter tags, such as azide (B81097) or alkyne groups, into the dicarbonyl scaffold. nih.gov This allows for subsequent "click chemistry" reactions, enabling the attachment of biotin (B1667282) for affinity purification or fluorophores for imaging. nih.govnih.gov For example, an azide-tagged cyclohexanedione reagent has been successfully used to label and enrich arginine-containing peptides from protein digests. nih.govacs.org

More recent innovations include the development of novel reagents like dibenzocyclooctendiones (DBCDOs) and 9,10-phenanthrenequinone. DBCDOs react with arginine's guanidinium group under mild conditions through an irreversible ring-contraction, offering high efficiency for site-selective bioconjugation. acs.org Another approach uses 9,10-phenanthrenequinone to achieve the chemical carbonylation of arginine to glutamate-5-semialdehyde, a reaction inspired by oxidative stress mechanisms. acs.org This method not only allows for labeling but also for the introduction of further post-translational modifications. acs.org

Radio-labeling represents another frontier. A novel reagent, [¹⁸F]FPG, has been developed for the effective ¹⁸F-labeling of proteins via selective bioconjugation with arginine residues. nih.govacs.org The selectivity for arginine over other nucleophilic amino acids like lysine and cysteine was demonstrated through competition assays. nih.govacs.org

| Reagent Class | Specific Example(s) | Mechanism/Application | Reference(s) |

| α-Dicarbonyls | Phenylglyoxal, 1,2-Cyclohexanedione (CHD) | Selective modification of the guanidinium group. Can be tagged with azide for click chemistry. | nih.gov, acs.org, nih.gov |

| Rearranging Diketones | Dibenzocyclooctendiones (DBCDOs) | Irreversible ring-contracted rearrangement with the guanidinium group under mild conditions. | acs.org |

| Oxidizing Diketones | 9,10-Phenanthrenequinone | Converts arginine to glutamate-5-semialdehyde, enabling carbonylation and further PTMs. | acs.org |

| Radio-labeling Reagents | [¹⁸F]FPG | One-pot, two-step radiosynthesis for selective ¹⁸F-labeling of arginine residues in proteins. | nih.gov, acs.org |

Innovation in Synthetic Methodologies Utilizing Alpha-Methylated Arginine Building Blocks

The steric hindrance imposed by the α-methyl group in Fmoc-α-Me-L-Arg(Pbf)-OH presents a significant challenge to standard peptide synthesis protocols. researchgate.net This has spurred innovation in synthetic methodologies, leading to the development of robust platforms for creating complex peptide libraries and new chemical strategies for forming difficult peptide bonds.

High-throughput and parallel synthesis platforms are essential for rapidly generating large libraries of peptides for drug screening and functional studies. efficient-robotics.com These technologies allow for the systematic modification of peptide sequences to optimize activity or stability. The inclusion of non-natural amino acids, such as Nα-methylated and α-methylated residues, is a key strategy for increasing the structural diversity and proteolytic resistance of these libraries. nih.govnih.gov

Automated parallel synthesizers are now capable of producing hundreds or even thousands of unique peptides simultaneously. efficient-robotics.compeptide.com One common combinatorial approach is the "split-and-mix" (or "one-bead-one-compound") method, where resin beads are divided into separate reaction vessels for coupling with a single amino acid, then pooled and mixed before being split again for the next coupling cycle. nih.gov This process results in each bead carrying a unique peptide sequence. nih.gov

The development of such platforms has been crucial for exploring the potential of peptides containing sterically hindered residues. For example, a high-throughput methodology was successfully used to generate and screen a library of 1,716 cyclic peptide analogues, which included various non-proteinogenic amino acids to enhance structural diversity. nih.gov While Nα-methylated amino acids were excluded from certain positions in that specific library due to anticipated difficulties in cyclization, the platforms themselves are adaptable for optimizing the inclusion of such challenging building blocks. nih.gov

Forming a peptide bond involving a sterically hindered amino acid like α-methylated arginine is notoriously difficult. researchgate.net The bulky α-methyl group shields the amine, slowing down the coupling reaction and often leading to low yields with traditional reagents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net This has driven the exploration of more potent coupling reagents and novel synthetic strategies.

Advanced Coupling Reagents: Modern peptide synthesis relies on a variety of powerful coupling reagents to overcome steric hindrance. These are often phosphonium (B103445) or aminium salts that create highly reactive activated esters. sigmaaldrich.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are highly effective due to the formation of OAt esters, which are more reactive than the OBt esters generated by older reagents like HBTU and PyBOP. researchgate.netsigmaaldrich.com

COMU® (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another highly reactive reagent based on an Oxyma Pure® leaving group, which has shown superiority over HOBt-based reagents and is considered a current standard for industrial applications. sigmaaldrich.comiris-biotech.de In one study, switching from HCTU to COMU and increasing the reaction temperature dramatically improved the synthesis of a sterically hindered peptide from 7.8% to 91% purity. gyrosproteintechnologies.com

Acid Halides: The conversion of the Fmoc-amino acid to an acid fluoride (B91410) or chloride in situ is another powerful activation method. Acid fluorides are particularly suitable for coupling sterically hindered amino acids. iris-biotech.degoogle.com Triphosgene has been used to generate Fmoc-amino acid chlorides in situ, proving superior for coupling protected amino acids to hindered residues. google.com

Innovative Synthetic Approaches: Beyond new reagents, novel synthetic methodologies are being explored.